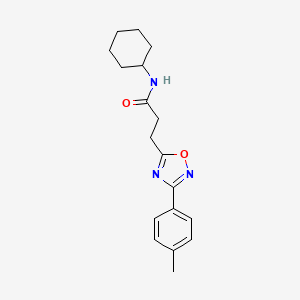
N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as CX614, is a potent and selective positive allosteric modulator of AMPA receptors. This compound has been widely studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, stroke, and traumatic brain injury.
作用機序
N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide acts as a positive allosteric modulator of AMPA receptors, which are involved in the fast synaptic transmission of excitatory signals in the brain. By binding to a specific site on the AMPA receptor, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide enhances the receptor's response to glutamate, resulting in increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to have other biochemical and physiological effects. N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to increase the expression of immediate early genes, which are involved in the formation of new synapses.
実験室実験の利点と制限
One advantage of using N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its potency and selectivity for AMPA receptors. This allows for precise modulation of the receptor's activity without affecting other neurotransmitter systems. However, one limitation of using N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is its relatively short half-life, which requires frequent dosing in animal models.
将来の方向性
There are several future directions for the study of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide. One area of interest is the development of more potent and selective AMPA receptor modulators with longer half-lives. Another area of interest is the investigation of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide's effects on other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, the potential use of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide in combination with other drugs for synergistic effects should be explored. Finally, the development of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide derivatives with improved pharmacokinetic properties could lead to the development of novel therapeutic agents for neurological disorders.
合成法
The synthesis of N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of cyclohexylamine with 3-(p-tolyl)-1,2,4-oxadiazol-5-carboxylic acid followed by the conversion of the resulting carboxylic acid to the corresponding amide using 1,1'-carbonyldiimidazole. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been extensively studied for its potential therapeutic applications in neurological disorders. In animal models of Alzheimer's disease, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to improve cognitive function and reduce amyloid-beta deposition in the brain. In stroke models, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to reduce infarct size and improve neurological function. In traumatic brain injury models, N-cyclohexyl-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to reduce brain damage and improve cognitive function.
特性
IUPAC Name |
N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-7-9-14(10-8-13)18-20-17(23-21-18)12-11-16(22)19-15-5-3-2-4-6-15/h7-10,15H,2-6,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOQMTKEHVUVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethoxy-N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719890.png)

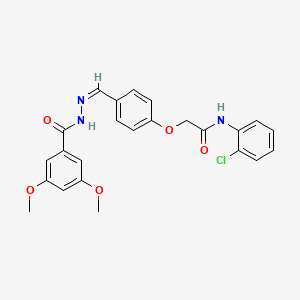

![N-(1,6-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7719925.png)
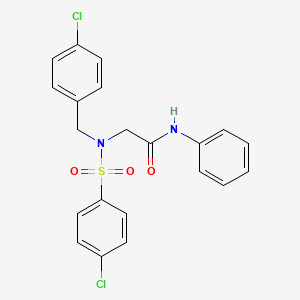
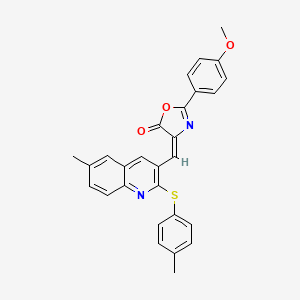



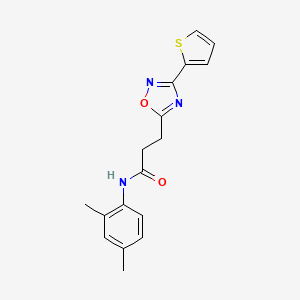
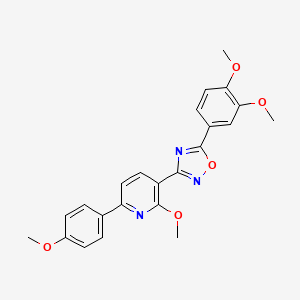
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7719992.png)
